N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea
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Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea is a chemical compound known for its aromatic ether structure. It is used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The process involves the use of boronic acids masked with diethanolamine or N-methyl/N-phenyl diethanolamine to incorporate 2-pyridyl moieties into the compound .
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide
- N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide
Uniqueness
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea is unique due to its specific aromatic ether structure and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C15H13BrClN3O2S |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13BrClN3O2S/c1-9-10(16)6-7-13(18-9)19-15(23)20-14(21)8-22-12-5-3-2-4-11(12)17/h2-7H,8H2,1H3,(H2,18,19,20,21,23) |
InChI Key |
ZBORWMGMPYPADV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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